molecular formula C16H15N3O4 B12859889 Methyl 3-(3-cyanophenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate

Methyl 3-(3-cyanophenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate

Cat. No.: B12859889
M. Wt: 313.31 g/mol
InChI Key: BVWWECZLAGSPJQ-UHFFFAOYSA-N
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Description

Methyl 3-(3-cyanophenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate is a complex organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is notable for its unique structure, which includes a cyanophenyl group and multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-cyanophenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate typically involves multi-step organic reactions. One common method is the [3+2] cycloaddition reaction using tosylmethyl isocyanides (TosMICs) and electron-deficient compounds . This method is favored due to its operational simplicity and the availability of starting materials. The reaction conditions often include the use of solvents like methanol or dichloromethane and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts may vary to optimize cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-cyanophenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of Methyl 3-(3-cyanophenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups . The exact pathways and targets can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3-cyanophenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate is unique due to its complex structure, which includes multiple functional groups and a cyanophenyl moiety.

Properties

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

methyl 1-(3-cyanophenyl)-5-methyl-4,6-dioxo-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylate

InChI

InChI=1S/C16H15N3O4/c1-19-14(20)10-11(15(19)21)13(16(22)23-2)18-12(10)9-5-3-4-8(6-9)7-17/h3-6,10-13,18H,1-2H3

InChI Key

BVWWECZLAGSPJQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2C(C1=O)C(NC2C3=CC=CC(=C3)C#N)C(=O)OC

Origin of Product

United States

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